molecular formula C13H16N4O2S B13074108 7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B13074108
M. Wt: 292.36 g/mol
InChI Key: PSYTXXYAZNTCQU-UHFFFAOYSA-N
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Description

7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with a molecular formula of C₁₃H₁₆N₄O₂S and a molecular weight of 292.36 g/mol . This compound is characterized by its unique diazino-pyrimidine structure, which includes a cyclopropyl group, a methyl group, a propyl group, and a sulfanyl group. It is primarily used for research purposes in various scientific fields.

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

7-cyclopropyl-3-methyl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H16N4O2S/c1-3-6-17-10-8(12(18)16(2)13(17)19)11(20)15-9(14-10)7-4-5-7/h7H,3-6H2,1-2H3,(H,14,15,20)

InChI Key

PSYTXXYAZNTCQU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=S)N=C(N2)C3CC3)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multiple steps, including the formation of the diazino-pyrimidine core and the subsequent introduction of the cyclopropyl, methyl, propyl, and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazino-pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione (CAS: 1034981-34-4) is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including relevant research findings and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₆N₄O₂S
Molecular Weight292.36 g/mol
IUPAC Name7-cyclopropyl-3-methyl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
SMILESCCN1C2=C(C(=S)N=C(N2)C3CC3)C(=O)N(C1=O)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may modulate the activity of enzymes or receptors involved in various biological pathways. Further detailed studies are required to elucidate the exact mechanisms.

Biological Activity

Research indicates that 7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. It is being investigated for its ability to inhibit tumor growth through modulation of specific signaling pathways.
  • Antimicrobial Properties : The compound has shown promise in preliminary tests against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-fibrotic Effects : Recent research highlights its inhibitory effects on discoidin domain receptors (DDR1/2), which are implicated in fibrosis. The compound demonstrated low toxicity and favorable pharmacokinetic properties in animal models .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Antifibrotic Activity

A study published in European PMC reported that the compound effectively inhibited DDR1/2 enzymatic activity with low toxicity levels. In vivo tests indicated a significant reduction in fibrosis markers compared to controls .

Study 2: Anticancer Potential

Research conducted on similar diazino-pyrimidine derivatives revealed that modifications at specific positions could enhance anticancer efficacy. The structure of 7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl was noted to be crucial for maintaining activity against cancer cell lines.

Study 3: Antimicrobial Testing

In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

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